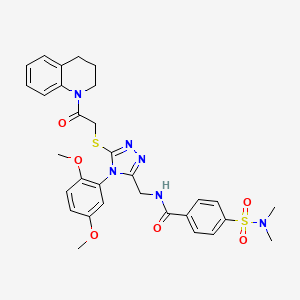
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Rolipram, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important second messenger in many physiological processes. Rolipram has been studied for its potential therapeutic applications in a variety of diseases, including depression, Alzheimer's disease, and asthma.
Mechanism of Action
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione works by selectively inhibiting PDE4, which leads to an increase in cAMP levels. Increased cAMP levels can have a variety of effects on cellular processes, including the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokine production. By inhibiting PDE4, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects.
Biochemical and Physiological Effects
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase cAMP levels in the brain and reduce pro-inflammatory cytokine production. It has also been shown to improve cognitive function and reduce beta-amyloid accumulation in animal models of Alzheimer's disease. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its selectivity for PDE4. This allows for more specific targeting of cAMP signaling pathways, which can be useful in studying the effects of cAMP on cellular processes. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied in animal models, which can provide useful information for designing experiments in humans.
One limitation of using 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its potential for off-target effects. While it is selective for PDE4, it can still have effects on other PDE isoforms and cellular processes. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have a narrow therapeutic window, which can make dosing difficult.
Future Directions
There are several potential future directions for research on 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential use in the treatment of depression and other mood disorders. While it has been shown to have antidepressant effects in animal models, more research is needed to determine its efficacy and safety in humans.
Another area of interest is its potential use in the treatment of Alzheimer's disease. While it has been shown to improve cognitive function and reduce beta-amyloid accumulation in animal models, more research is needed to determine its efficacy and safety in humans.
Finally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential use in the treatment of asthma. More research is needed to determine its efficacy and safety in humans, as well as its potential use in combination with other asthma medications.
Synthesis Methods
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized using a variety of methods, including the reaction of 4-methoxyphenethylamine with 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, followed by reduction of the resulting intermediate with lithium aluminum hydride. Another method involves the reaction of 4-methoxyphenethylamine with 8-chloro-3-methyl-1H-purine-2,6(3H,7H)-dione, followed by treatment with sodium ethoxide.
Scientific Research Applications
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. In animal models, it has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and reduce beta-amyloid accumulation in animal models. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential use in the treatment of asthma, as it has been shown to reduce airway inflammation and hyperresponsiveness in animal models.
properties
IUPAC Name |
8-(ethylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)10-9-11-5-7-12(25-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRPETUJAKVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B3003848.png)

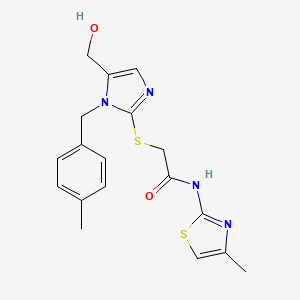

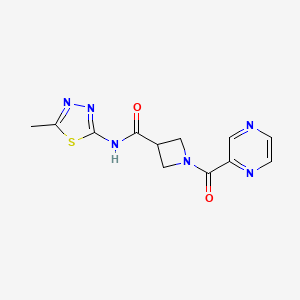

![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)
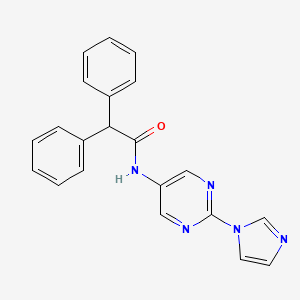
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)
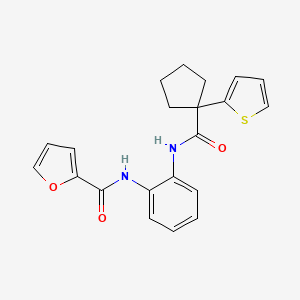
![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
